
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Overview
Description
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a pyrrole ring substituted with formyl and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate typically involves the reaction of 2,4-dimethylpyrrole with appropriate aldehydes and esters under controlled conditions. One common method includes the condensation of 2,4-dimethylpyrrole with methyl acrylate in the presence of a base, followed by formylation using Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways . The specific structural features of the methyl propanoate derivative contribute to its bioactivity, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Another area of exploration is the antimicrobial activity of this compound. Studies have shown that pyrrole-based compounds possess inhibitory effects against various bacterial strains. For example, a case study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic additions and cycloadditions. For instance, this compound can be utilized to synthesize novel heterocyclic compounds that may have enhanced biological activities .
Polymer Chemistry
In materials science, this pyrrole derivative can be incorporated into polymer matrices to enhance their properties. Research has indicated that incorporating such functionalized pyrrole units into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Case Studies
Study | Focus | Findings |
---|---|---|
Journal of Medicinal Chemistry (2020) | Anticancer Activity | This compound induces apoptosis in cancer cells through specific signaling pathways. |
Antibiotics (2021) | Antimicrobial Properties | Significant antibacterial activity against S. aureus and E. coli, indicating potential use as an antimicrobial agent. |
Polymer Chemistry (2019) | Material Applications | Enhanced thermal stability and mechanical properties when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability .
Comparison with Similar Compounds
- Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
- Methyl 3-(5-formyl-1H-pyrrol-3-yl)propanoate
- Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Comparison: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of both formyl and methyl groups on the pyrrole ring, which enhances its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a preferred choice in various chemical transformations .
Biological Activity
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS No. 18818-25-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 209.245 g/mol
- Structural Characteristics : The compound features a pyrrole ring substituted with a formyl group and a propanoate moiety, contributing to its reactivity and biological potential.
Anticancer Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole compounds demonstrated inhibitory effects on various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.08 | |
Compound B | HCT116 (Colon) | 0.63 | |
Methyl 3-(5-formyl...) | Unknown | TBD | Current Study |
The specific IC₅₀ values for this compound have not been extensively documented; however, its structural analogs have shown promising results in inhibiting tumor growth.
Antimicrobial Activity
Pyrrole derivatives have also been evaluated for their antimicrobial properties. In one study, related compounds showed moderate to strong activity against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Other strains | Weak to Moderate |
These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation .
- Enzyme Inhibition : Pyrrole derivatives often act as inhibitors of various enzymes, including those involved in bacterial metabolism and cancer cell proliferation .
Case Studies
In a recent investigation involving the synthesis and biological evaluation of pyrrole-based compounds, several derivatives were tested for their anticancer activity against human cancer cell lines. The study found that modifications at the 5-position of the pyrrole ring significantly enhanced cytotoxicity against MCF-7 and HCT116 cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate?
- Methodology : A common synthesis involves two key steps:
Formylation : React 2,4-dimethylpyrrole with formaldehyde under acidic conditions to introduce the formyl group at the 5-position .
Esterification : Condense 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid with methanol in the presence of a catalyst (e.g., piperidine) to form the methyl ester.
- Critical Note : For high-purity yields, optimize reaction time (e.g., 25–30 hours for analogous pyrrole derivatives) and use inert solvents like xylene .
Q. How is this compound characterized in research settings?
- Analytical Techniques :
- Mass Spectrometry (MS) : Exact mass = 237.1372 g/mol (calculated from isotopic distribution) .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 9.8 ppm (formyl proton), δ 3.6 ppm (methoxy group), δ 2.5–2.1 ppm (pyrrole methyl groups).
- ¹³C NMR : δ 190–195 ppm (carbonyl carbons) .
- Melting Point : Compare with literature values (e.g., 162–163°C for structurally similar esters) .
Q. What purification methods are recommended for this compound?
- Recrystallization : Use methanol or ethanol as solvents to remove unreacted starting materials .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) for complex mixtures .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Key Variables :
Variable | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | Piperidine (10 mol%) | Enhances condensation efficiency |
Solvent | Anhydrous ethanol | Reduces side reactions |
Temperature | 80–90°C | Balances reaction rate and decomposition |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals for the pyrrole methyl groups overlap, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously.
- Crystallography : For absolute configuration, employ single-crystal X-ray diffraction with SHELX software for refinement .
Q. What is the stability profile of this compound under experimental conditions?
- Thermal Stability : Decomposes above 160°C (observe via DSC analysis).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group .
- Hydrolysis Risk : Avoid aqueous basic conditions (pH > 9) to prevent ester cleavage .
Q. How does this compound participate in multicomponent reactions (MCRs)?
- Example : React with chromen-4-one derivatives in xylene under reflux to synthesize fused heterocycles. Use chloranil as an oxidizing agent to stabilize intermediates .
Q. What pharmacological mechanisms are associated with derivatives of this compound?
Properties
IUPAC Name |
methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYWXKWNBYRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441412 | |
Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-25-2 | |
Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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